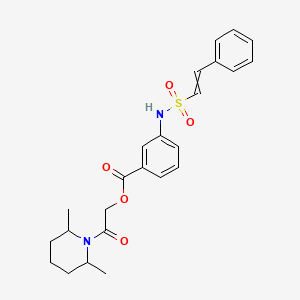
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl 3-(2-phenylethenesulfonamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl 3-(2-phenylethenesulfonamido)benzoate is a useful research compound. Its molecular formula is C24H28N2O5S and its molecular weight is 456.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl 3-(2-phenylethenesulfonamido)benzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by the following features:
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
- LogP : 3.89, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. A study evaluating similar compounds found significant inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Inhibition of Chitin Synthesis
The compound's structural analogs have been shown to inhibit chitin synthesis in insects, which is crucial for their growth and development. This activity was quantitatively analyzed using the classical quantitative structure–activity relationship (QSAR) methods. The results indicated that modifications at the phenyl moiety significantly affect larvicidal activity against pests like Chilo suppressalis .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A series of tests conducted on related piperidine derivatives demonstrated their ability to disrupt bacterial cell walls, leading to cell lysis and death.
- Chitin Synthesis Inhibition : The effectiveness of the compound was assessed through in vitro assays where the concentration required to inhibit chitin synthesis was determined, showcasing a promising IC50 value.
- Cytotoxicity Assays : In vitro studies revealed that certain structural modifications enhance the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Propriétés
IUPAC Name |
[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl] 3-(2-phenylethenylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-18-8-6-9-19(2)26(18)23(27)17-31-24(28)21-12-7-13-22(16-21)25-32(29,30)15-14-20-10-4-3-5-11-20/h3-5,7,10-16,18-19,25H,6,8-9,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYSHYIUMRVXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














